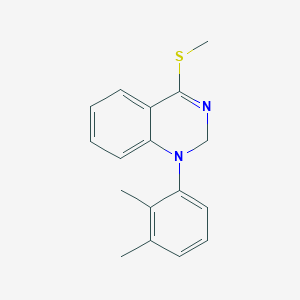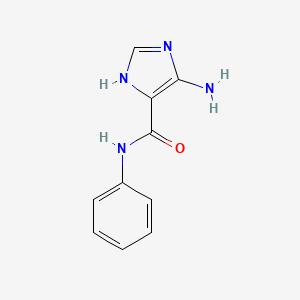![molecular formula C17H17NO B14388326 N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide CAS No. 88413-28-9](/img/structure/B14388326.png)
N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide typically involves the reaction of 2-methylprop-1-en-1-yl with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogenated derivatives, NaOH, aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Resmethrin: A pyrethroid insecticide with a similar structural motif.
[(2-methylprop-2-en-1-yl)oxy]benzene: Shares a similar functional group.
2-Methyl-2-propen-1-ol: Another compound with a related structure.
Uniqueness
N-(2-Methylprop-1-en-1-yl)[1,1’-biphenyl]-2-carboxamide stands out due to its unique combination of a biphenyl core and a carboxamide functional group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88413-28-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2-methylprop-1-enyl)-2-phenylbenzamide |
InChI |
InChI=1S/C17H17NO/c1-13(2)12-18-17(19)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,18,19) |
InChI Key |
CUROBZAHSBFEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC(=O)C1=CC=CC=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


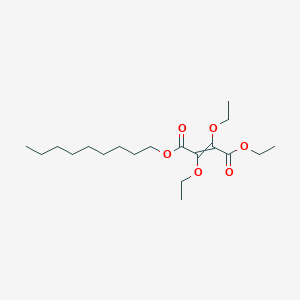
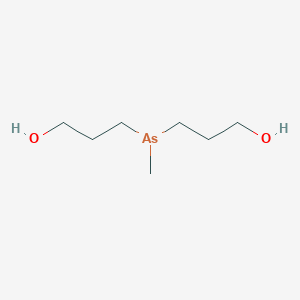
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)
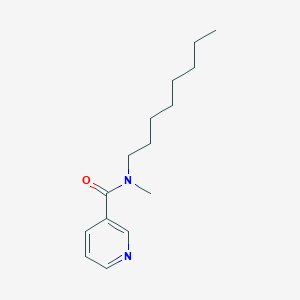
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
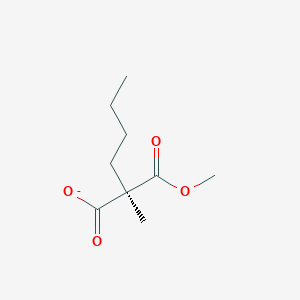
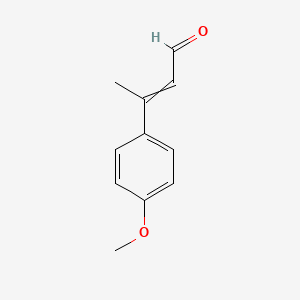
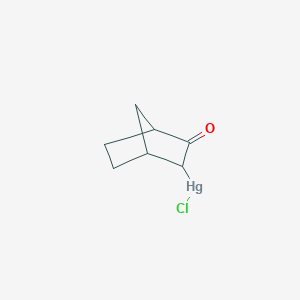
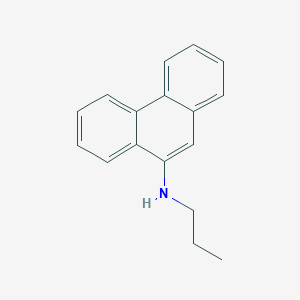
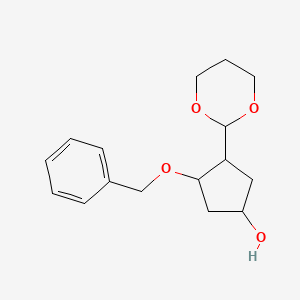
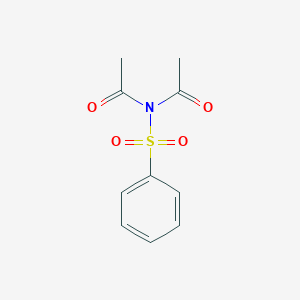
silane](/img/structure/B14388309.png)
